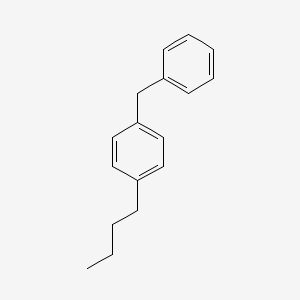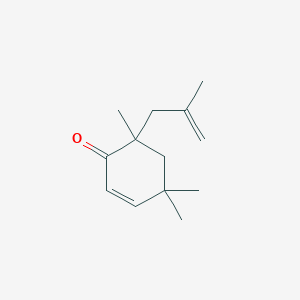
4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H20O It is a cyclohexenone derivative characterized by its unique structure, which includes a cyclohexene ring substituted with multiple methyl groups and a methylprop-2-en-1-yl group
Preparation Methods
The synthesis of 4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to optimize yield and purity. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one stands out due to its unique substitution pattern and reactivity. Similar compounds include:
Cyclohexenone derivatives: These compounds share the cyclohexene ring but differ in their substituents.
Methyl-substituted cyclohexenes: These compounds have similar methyl group substitutions but may lack the methylprop-2-en-1-yl group.
Properties
CAS No. |
61935-40-8 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4,4,6-trimethyl-6-(2-methylprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-10(2)8-13(5)9-12(3,4)7-6-11(13)14/h6-7H,1,8-9H2,2-5H3 |
InChI Key |
WKZRIDNQWCNJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CC(C=CC1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


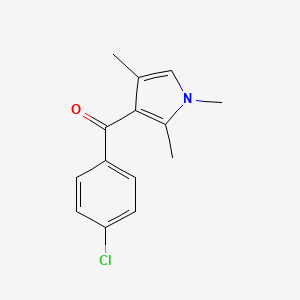
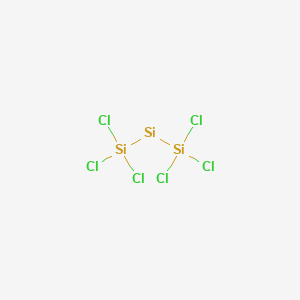
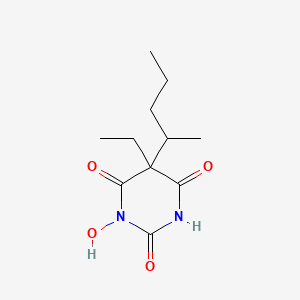
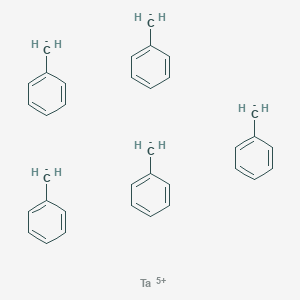
![4-[(3,5-Dichloro-4-methylpyridin-2-yl)oxy]phenol](/img/structure/B14541232.png)
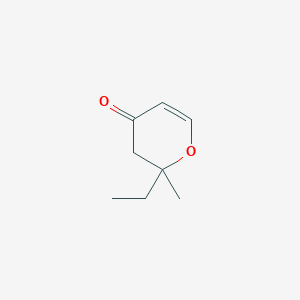
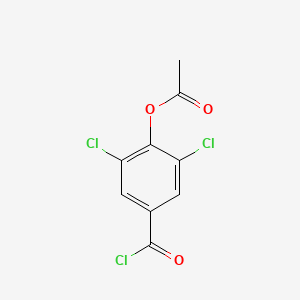
![2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14541242.png)
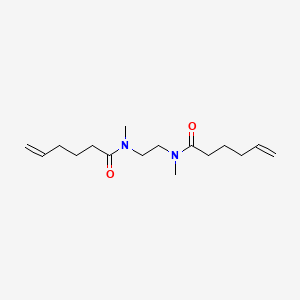
![Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate](/img/structure/B14541251.png)
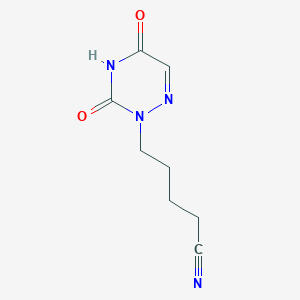
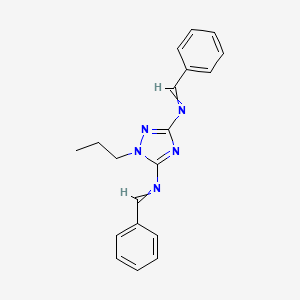
![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide](/img/structure/B14541268.png)
